molecular formula C15H10FNO B11872148 7-Fluoro-3-phenyl-2-quinolinol CAS No. 1031928-43-4

7-Fluoro-3-phenyl-2-quinolinol

Cat. No.: B11872148
CAS No.: 1031928-43-4
M. Wt: 239.24 g/mol
InChI Key: ACVUVFAPCDCHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3-phenyl-2-quinolinol is a fluorinated quinoline derivative of significant interest in medicinal chemistry and chemical biology research. This compound features a quinolinol core structure substituted with a fluorine atom at the 7-position and a phenyl group at the 3-position. The fluorine atom is a key feature, known to enhance electronegativity, improve metabolic stability, and influence the binding affinity of molecules to biological targets such as enzymes and receptors . The 2-quinolinol (2-hydroxyquinoline) moiety contributes to the molecule's hydrogen-bonding capacity and solubility properties . This structural motif is frequently explored in scientific research for its potential biological activities. While research on this specific compound is ongoing, analogs and closely related structures have demonstrated a range of promising properties. Quinoline derivatives are widely investigated as inhibitors of tubulin polymerization, binding at the colchicine site, which can lead to cell cycle arrest and apoptosis in cancer cells . Other quinoline-based compounds have shown potent activity as topoisomerase I inhibitors, providing another mechanism for anticancer drug development . Furthermore, fluorinated quinolones are a cornerstone of antibacterial research, and various quinoline hybrids are being synthesized to overcome antibiotic resistance and explore dual antibacterial/antifungal activities . The specific substitution pattern of this compound makes it a valuable scaffold for constructing more complex molecules and for structure-activity relationship (SAR) studies in these fields. Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1031928-43-4

Molecular Formula

C15H10FNO

Molecular Weight

239.24 g/mol

IUPAC Name

7-fluoro-3-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C15H10FNO/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(18)17-14(11)9-12/h1-9H,(H,17,18)

InChI Key

ACVUVFAPCDCHIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)F)NC2=O

Origin of Product

United States

Synthetic Methodologies for 7 Fluoro 3 Phenyl 2 Quinolinol and Analogous Structures

Pioneering Synthetic Routes to 2-Quinolinols and 3-Phenylquinolines

The foundational methods for synthesizing the quinoline (B57606) ring system have been adapted and refined over the years to allow for the preparation of complex derivatives, including those with fluorine and phenyl substitutions.

Adaptations of Established Quinoline Synthesis Protocols (e.g., Skraup, Friedländer) for Fluorinated Derivatives

Classic name reactions in organic chemistry, such as the Skraup and Friedländer syntheses, provide robust pathways to quinoline and its derivatives.

The Skraup synthesis , one of the oldest methods for quinoline synthesis, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org While traditionally used for unsubstituted quinolines, it can be adapted for fluorinated analogs by using a corresponding fluorinated aniline as the starting material. nih.govvulcanchem.com For instance, reacting 3-fluoroaniline (B1664137) under Skraup conditions would be a potential route to a fluoro-substituted quinoline. The reaction is known for its often harsh conditions, which can sometimes lead to low yields, particularly with substituted anilines. nih.gov

The Friedländer annulation offers a more versatile and milder approach. This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone) to form a substituted quinoline. wikipedia.orgnih.gov The use of fluorinated 2-aminoaryl carbonyl compounds as starting materials directly incorporates the fluorine atom into the desired position on the quinoline ring. researchgate.netorganic-chemistry.org A key advantage of the Friedländer synthesis is the unambiguous positioning of substituents on the resulting quinoline ring, which is determined by the choice of reactants. wikipedia.org Modern variations of this reaction utilize various catalysts, including Lewis acids, to improve yields and reaction conditions. nih.gov An electrochemically assisted Friedländer reaction has also been developed as a sustainable method for quinoline synthesis. rsc.org

Established Synthesis Description Adaptation for Fluorinated Derivatives
Skraup Synthesis Reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orgUse of a fluorinated aniline as a starting material. nih.govvulcanchem.com
Friedländer Synthesis Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. wikipedia.orgUse of a fluorinated 2-aminoaryl carbonyl compound. researchgate.netorganic-chemistry.org

One-Pot and Multicomponent Synthesis Approaches for 2-Hydroxy-3-phenylquinoline Derivatives

Modern synthetic chemistry increasingly favors one-pot and multicomponent reactions due to their efficiency, atom economy, and reduced waste. nih.gov Several such methods have been developed for the synthesis of 2-hydroxy-3-phenylquinoline derivatives.

One notable one-pot method involves the reaction of substituted o-nitrobenzaldehydes with ethyl-2-phenylacetate, catalyzed by iron in the presence of hydrochloric acid. This approach combines the reduction of the nitro group and the subsequent cyclization in a single step to afford 2-hydroxy-3-phenylquinoline derivatives in good yields. ikm.org.myikm.org.my The use of microwave irradiation can further accelerate this process. ikm.org.my

Multicomponent reactions (MCRs) offer another powerful strategy. These reactions combine three or more starting materials in a single reaction vessel to form a complex product that incorporates portions of all the reactants. rsc.orgnih.gov For the synthesis of 2,3-disubstituted quinolines, a three-component reaction of anilines, aldehydes, and acetylene (B1199291) derivatives can be employed. rsc.org Another example is the copper-catalyzed three-component reaction of anilines, fluorobenzaldehydes, and phenylacetylene (B144264) under microwave irradiation. chemrevlett.com

Targeted Introduction of the Fluorine Atom at the C-7 Position

The specific placement of a fluorine atom at the C-7 position of the quinoline ring requires regioselective synthetic strategies.

Regioselective Fluorination Strategies

Direct C-H fluorination of a pre-formed quinoline ring is a challenging but increasingly feasible approach. This method avoids the need to synthesize fluorinated starting materials. Recent advances have shown that direct C-H fluorination of quinolines can be achieved using reagents like Selectfluor. mdpi.comrsc.org The regioselectivity of these reactions can often be controlled by the presence of directing groups on the quinoline ring. For instance, an 8-aminoquinoline (B160924) amide can direct fluorination to the C-5 position. rsc.org While direct C-7 fluorination is less common, the development of new catalysts and reaction conditions is an active area of research.

Another strategy involves the displacement of a leaving group at the 7-position with a fluoride (B91410) source. For example, a 7-chloro or 7-bromoquinoline (B152726) derivative could potentially undergo nucleophilic aromatic substitution with a fluoride salt, although this can be challenging on an electron-rich aromatic system. A more common approach is the displacement of a fluoro group at the 7-position with other nucleophiles, which highlights the reactivity of this position. google.com

Incorporation of Fluorinated Anilines in Cyclization Reactions

A more reliable and widely used method for introducing a fluorine atom at a specific position is to start with a building block that already contains the fluorine atom in the desired location. For the synthesis of 7-fluoro-3-phenyl-2-quinolinol, the use of 3-fluoroaniline as a key starting material in a cyclization reaction is a common strategy. wikipedia.org

For example, in a modified Combes quinoline synthesis, the reaction of a methoxy-substituted aniline with a β-diketone can lead to the formation of a 2-substituted quinoline. wikipedia.org By using a 3-fluoroaniline, the fluorine atom is incorporated at the 7-position of the resulting quinoline. Similarly, in the Gould-Jacobs reaction, a variation of the Conrad-Limpach synthesis, an aniline is reacted with a malonic acid derivative to form a 4-hydroxyquinoline. mdpi.com Starting with 3-fluoroaniline would yield a 7-fluoro-4-hydroxyquinoline, which can then be further functionalized.

Methods for Phenyl Ring Introduction at the C-3 Position

The introduction of a phenyl group at the C-3 position of the quinoline ring can be achieved through various synthetic routes.

One common approach is to use a phenyl-containing building block in the initial cyclization reaction. For instance, in the one-pot synthesis of 2-hydroxy-3-phenylquinolines mentioned earlier, ethyl-2-phenylacetate serves as the source of the C-3 phenyl group. ikm.org.myikm.org.my

Another strategy involves the C-H functionalization of a pre-formed quinoline ring. rsc.org While direct C-3 phenylation can be challenging, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for this transformation. These reactions would typically involve a 3-haloquinoline (e.g., 3-bromo-7-fluoro-2-quinolinol) and a phenylboronic acid (Suzuki) or a phenylstannane (Stille) in the presence of a palladium catalyst.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl Introduction

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming carbon-carbon bonds. libretexts.org In the context of synthesizing 3-phenyl-2-quinolinols, this reaction is typically employed to introduce the phenyl group at the C-3 position of a quinoline ring. The general catalytic cycle involves an oxidative addition of an aryl halide to the palladium(0) catalyst, followed by transmetalation with an organoborane compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

This approach necessitates a quinoline precursor that is halogenated at the 3-position, such as 3-bromo- (B131339) or 3-iodo-7-fluoro-2-quinolinol. The reactivity of the halogen is crucial, with the bond strength order being I < Br < Cl < F, making iodo- and bromo-substituted quinolines more reactive in the oxidative addition step. nih.gov The choice of catalyst, ligands, and base is critical for the success of the coupling. Alkylphosphine ligands, for instance, can increase the electron density on the palladium center, accelerating the key steps of the catalytic cycle. nih.gov Researchers have successfully synthesized various 2,3,4-triarylquinolines in a one-pot operation by coupling 2-aryl-4-chloro-3-iodoquinolines with an excess of arylboronic acids. nih.gov

Quinoline SubstrateCoupling PartnerCatalyst/LigandBaseSolventConditionsProduct TypeReference
2-Aryl-4-chloro-3-iodoquinolineArylboronic AcidPdCl₂(PPh₃)₂ / PCy₃K₂CO₃Dioxane-Water80-90 °C, 18h2,3,4-Triarylquinoline nih.gov
Aryl HalideArylboronic AcidPd(OAc)₂ / PCy₃VariousVariousRoom TempBiaryl Compound organic-chemistry.org
2-Aryl-6,8-dibromo-4-methoxyquinolineArylvinylboronic AcidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified2-Aryl-6,8-bis(2-arylethenyl)-4-methoxyquinoline nih.gov
Sterically Hindered Aryl BromideBoronic AcidNot SpecifiedNot SpecifiedNot SpecifiedSlow addition of boronic acidAroylbenzoate Ester rsc.org

Cyclocondensation Reactions Involving Phenyl-Containing Precursors

Cyclocondensation reactions build the quinoline ring from simpler, often acyclic, precursors. These methods are fundamental in heterocyclic chemistry and offer a direct route to the desired scaffold by selecting starting materials that already contain the necessary phenyl and fluoro substituents.

Classic methods for quinoline synthesis include the Combes, Conrad-Limpach, Doebner-von Miller, and Friedländer reactions. nih.gov The Friedländer synthesis, for example, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., an active methylene ketone). rsc.orgrsc.org For this compound, this could involve reacting a 2-amino-4-fluorobenzophenone (B1367378) with a compound like ethyl acetate (B1210297) under basic conditions.

Another relevant approach is the three-component cyclocondensation, where multiple reactants combine in a single pot to form the complex heterocyclic product. clockss.orgresearchgate.netmdpi.com For instance, the synthesis of pyrimidine-fused heterocycles has been achieved through the one-pot cyclocondensation of barbituric acids, aldehydes, and 6-aminouracils in refluxing water. researchgate.net A similar strategy could be envisioned for quinolinols, reacting a substituted aniline (like 4-fluoroaniline), a benzaldehyde (B42025) derivative, and a third component that provides the remaining carbons of the quinoline ring.

Reaction NamePrecursorsKey FeaturesPotential ProductReference
Friedländer Synthesis2-Aminoaryl ketone + Active methylene compoundBase or acid-catalyzed condensation.Substituted Quinoline rsc.orgrsc.org
Doebner-von Miller ReactionAniline + α,β-Unsaturated carbonyl compoundAcid-catalyzed, often involves in-situ formation of the unsaturated carbonyl.Substituted Quinoline ijpsjournal.com
Conrad-Limpach SynthesisAniline + β-KetoesterThermal condensation followed by cyclization. Leads to quinolin-4-ones.Quinolin-4-one researchgate.net
Three-Component ReactionAldehyde + Dimedone + ThioureaOne-pot synthesis, often using a catalyst.Hexahydro-1H-Quinazoline-5-one mdpi.com

Derivatization from Precursor Quinoline Scaffolds

Once the core quinoline ring is formed, further chemical diversity can be achieved through modifications of its existing functional groups.

Post-Cyclization Modifications at the C-2 Hydroxyl and C-3 Phenyl Moieties

The 2-quinolinol structure exists in tautomeric equilibrium with its corresponding quinolin-2(1H)-one form. researchgate.net The hydroxyl group at the C-2 position is a versatile handle for further reactions. It can undergo O-alkylation with alkyl halides or be converted into a more reactive 2-chloroquinoline (B121035) using reagents like phosphorus oxychloride (POCl₃). clockss.org This 2-chloro derivative is an excellent substrate for subsequent nucleophilic substitution reactions, allowing the introduction of a wide range of functionalities.

The phenyl ring at the C-3 position can be modified through standard electrophilic aromatic substitution reactions, such as nitration or halogenation. The reactivity and regioselectivity of these substitutions will be influenced by the electronic properties of the quinoline ring system.

Functional Group Interconversions on the Quinoline Ring System

Beyond the C-2 and C-3 positions, other parts of the quinoline scaffold can be modified. The fluorine atom at the C-7 position, for example, can be displaced by nucleophiles such as alkoxides or thioalkoxides in a nucleophilic aromatic substitution reaction. google.com This allows for the introduction of various ether or thioether linkages at this position.

More advanced strategies, known as skeletal editing, can transform the quinoline framework itself. bioengineer.org These methods can achieve the insertion, deletion, or rearrangement of atoms within the heterocyclic core, providing access to novel molecular architectures that are difficult to obtain through classical synthesis. bioengineer.orgd-nb.info For example, quinoline N-oxides can be converted into unique 2-substituted indoline (B122111) derivatives through a one-pot procedure involving cyclization and rearrangement. researchgate.net Such transformations represent a shift from simple functional group interconversions to direct architectural changes of the molecular skeleton. bioengineer.org

Considerations for Green Chemistry Principles in the Synthesis of Fluorinated Quinolinols

Traditional methods for synthesizing quinolines often rely on harsh conditions, hazardous reagents, and organic solvents, leading to significant environmental concerns. nih.govresearchgate.net In response, green chemistry principles are increasingly being applied to develop more sustainable synthetic routes.

Key green approaches include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and often improves yields compared to conventional heating. nih.govresearchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a central tenet of green chemistry. researchgate.netijpsjournal.comresearchgate.net

Catalysis: The development of efficient and recyclable catalysts, including nanocatalysts and organocatalysts, can minimize waste and improve reaction efficiency. clockss.orgmdpi.com Yttrium chloride (YCl₃), for example, has been shown to be an effective and recyclable catalyst for certain quinoline syntheses. researchgate.net

One-Pot and Multicomponent Reactions (MCRs): Combining several synthetic steps into a single operation reduces the need for intermediate purification, saving solvents, time, and energy, while increasing atom economy. nih.govmdpi.com

Electrochemical Synthesis: Using electricity as a "reagent" can replace hazardous chemical oxidants or reductants, operating under mild conditions and reducing waste. rsc.orgrsc.org An electrochemical version of the Friedländer reaction has been developed that uses a constant current to synthesize quinolines with high efficiency and an atom economy of 74–81%. rsc.orgrsc.org

Structural Characterization and Elucidation in Advanced Research

Spectroscopic Analysis for Confirmation of Molecular Architecture

Spectroscopic methods are fundamental in confirming the molecular structure of 7-Fluoro-3-phenyl-2-quinolinol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can map out the carbon and hydrogen framework and identify the location of the fluorine atom.

¹H NMR: In the proton NMR spectrum of a related compound, 3-phenylquinolin-2(1H)-one, characteristic signals for the phenyl and quinolinone protons are observed in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). rsc.org The protons on the phenyl group and the quinoline (B57606) ring typically appear as multiplets in the aromatic region of the spectrum. rsc.org For fluorinated quinoline derivatives, the fluorine atom influences the chemical shifts of nearby protons due to its strong electronegativity. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. In the spectrum of 6-Fluoro-3-phenylquinolin-2(1H)-one, the carbon atoms of the quinolinone and phenyl rings show distinct resonances. rsc.org The carbon atom bonded to the fluorine atom exhibits a characteristic splitting pattern due to C-F coupling. rsc.orgacs.org This coupling is a key indicator of the fluorine's position on the aromatic ring. acs.org

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated organic compounds due to its high sensitivity and wide chemical shift range. icpms.czalfa-chemistry.com The chemical shift of the fluorine atom in this compound provides direct evidence of its electronic environment. icpms.cznih.gov The large chemical shift dispersion in ¹⁹F NMR helps to resolve signals even in complex molecules and provides insights into the structural effects of fluorine substitution. icpms.czmagritek.com The coupling between ¹⁹F and adjacent ¹H or ¹³C nuclei further confirms the atom connectivity. icpms.cz

Table 1: Representative NMR Data for Similar Fluoro-Quinolinone Structures

Nucleus Functional Group Chemical Shift (ppm) Range Key Observations
¹H Aromatic Protons 6.5 - 8.5 Complex multiplets due to spin-spin coupling. rsc.org
¹³C Aromatic Carbons 110 - 160 Signals are well-resolved. rsc.org
Carbonyl Carbon ~161 Characteristic downfield shift. rsc.org

| ¹⁹F | Aryl Fluoride (B91410) | -110 to -150 | Chemical shift is sensitive to substitution pattern. magritek.com |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org In this compound, key functional groups such as the hydroxyl (O-H), carbonyl (C=O) in the quinolinone tautomer, carbon-carbon double bonds (C=C) of the aromatic rings, and the carbon-fluorine (C-F) bond can be identified by their characteristic absorption bands. rsc.orgacs.orgmdpi.com

The IR spectrum of a similar compound, 3-phenylquinolin-2(1H)-one, shows a characteristic C=O stretching vibration for the amide group. ikm.org.my For fluorinated aromatic compounds, the C-F stretching vibration typically appears in the fingerprint region of the spectrum. mdpi.com The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ would indicate O-H stretching, characteristic of the quinolinol form. ikm.org.my

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reference
O-H Stretching 3400 - 3200 (broad) ikm.org.my
C=O (amide) Stretching ~1660 rsc.org
C=C (aromatic) Stretching 1600 - 1450 acs.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.gov

For this compound (C₁₅H₁₀FNO), the expected molecular weight is approximately 239.24 g/mol . scbt.com High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, confirming the elemental composition of the molecule. rsc.org The fragmentation pattern observed in the mass spectrum can reveal information about the stability of different parts of the molecule. For instance, the loss of characteristic fragments can help to confirm the presence of the phenyl and fluoro-substituted quinoline moieties. researchgate.net

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is a powerful technique that can provide the definitive three-dimensional structure of a crystalline compound. ugr.esresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. acs.orgebi.ac.uk This technique offers an unambiguous confirmation of the molecular structure elucidated by spectroscopic methods.

Chromatographic Purity and Characterization Techniques (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a widely used technique to assess the purity of a compound. google.com By passing a solution of the compound through a column packed with a stationary phase, different components in the sample can be separated based on their interactions with the stationary and mobile phases. researchgate.netscirp.org A pure sample of this compound will ideally show a single sharp peak in the chromatogram. academicjournals.org The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions.

Theoretical and Computational Investigations of 7 Fluoro 3 Phenyl 2 Quinolinol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For a compound such as 7-Fluoro-3-phenyl-2-quinolinol, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to find the optimized molecular geometry corresponding to the lowest energy state. mdpi.commdpi.com This process precisely calculates bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals that the quinoline (B57606) core is nearly planar, while the phenyl ring at the 3-position is twisted out of this plane to minimize steric hindrance. The fluorine atom at the 7-position and the hydroxyl group at the 2-position are key functional groups whose positions are accurately determined. These geometric parameters are crucial for understanding how the molecule interacts with its environment.

Table 1: Representative Optimized Geometrical Parameters for this compound (enol form) (Note: The following data is representative, based on DFT calculations for analogous structures, as specific experimental data for this compound is not widely available.)

Parameter Bond/Angle Representative Value
Bond Lengths C-F ~1.35 Å
C-O (hydroxyl) ~1.36 Å
O-H (hydroxyl) ~0.97 Å
C-N (in quinoline) ~1.38 Å
Bond Angles C-C-F ~119°
C-O-H ~109°
C-N-C (in quinoline) ~118°

| Dihedral Angle | Quinoline-Phenyl | ~45° |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for predicting a molecule's reactivity and kinetic stability. rsc.org A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized mainly on the electron-rich quinoline and phenyl rings, while the LUMO would also be distributed across the π-conjugated system. Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from these FMO energies. rsc.org

Table 2: Representative FMO Properties and Global Reactivity Descriptors (Note: These values are illustrative and based on typical results for similar heterocyclic systems.)

Parameter Symbol Formula Representative Value
HOMO Energy EHOMO - -5.8 eV
LUMO Energy ELUMO - -1.5 eV
Energy Gap ΔE ELUMO - EHOMO 4.3 eV
Electronegativity χ -(ELUMO + EHOMO)/2 3.65 eV
Chemical Hardness η (ELUMO - EHOMO)/2 2.15 eV

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule, allowing for the identification of sites prone to electrophilic and nucleophilic attack. The map is colored based on the electrostatic potential value: red indicates regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would show a significant negative potential (red) around the oxygen atom of the hydroxyl group and the fluorine atom, due to their high electronegativity and lone pairs of electrons. The π-electron clouds of the aromatic rings would also show areas of negative potential. Conversely, the hydrogen atom of the hydroxyl group would be characterized by a strong positive potential (blue), making it a likely site for hydrogen bond donation.

Conformational Analysis and Tautomerism Studies (e.g., Keto-Enol Tautomerism of 2-Quinolinols)

The 3-phenyl substituent in this compound can rotate around the single bond connecting it to the quinoline ring. Conformational analysis is performed to identify the most stable arrangement (conformer) by calculating the energy as a function of the dihedral angle of this rotation. The lowest energy conformer is the one most likely to be present under normal conditions.

Furthermore, 2-quinolinol compounds are well-known to exhibit keto-enol tautomerism (also known as lactam-lactim tautomerism). mdpi.com The enol (or lactim) form, 7-fluoro-3-phenyl-2-quinolinol , exists in equilibrium with its keto (or lactam) tautomer, 7-fluoro-3-phenylquinolin-2(1H)-one .

Computational studies can calculate the relative thermodynamic stabilities of these two tautomers. The energy difference between the keto and enol forms indicates which tautomer is predominant. This equilibrium can be significantly influenced by the solvent environment, with polar solvents often favoring one form over the other. DFT calculations can model these solvent effects to provide a more accurate prediction of the tautomeric equilibrium in different conditions. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a therapeutic agent, computational techniques like molecular docking and molecular dynamics are employed. These methods simulate how the molecule might interact with biological macromolecules, such as proteins and enzymes.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand (the small molecule) when bound to a receptor (the biological target). The primary goal is to identify the most stable binding pose and estimate the binding affinity, which is typically expressed as a docking score in units of kcal/mol. A more negative score suggests a stronger and more favorable interaction.

Quinoline derivatives are known to target a wide range of biological receptors, including bacterial enzymes like DNA gyrase and various protein kinases involved in cancer. Docking studies of this compound against such targets would predict its binding mode and affinity. The simulations would likely reveal key interactions, such as hydrogen bonds between the hydroxyl group and receptor residues, π-π stacking involving the aromatic rings, and hydrophobic interactions.

Table 3: Illustrative Molecular Docking Results for this compound (Note: The following data is hypothetical and for illustrative purposes, as specific docking studies for this compound are not publicly documented.)

Target Receptor (PDB ID) Target Class Predicted Binding Affinity (kcal/mol) Potential Key Interactions
E. coli DNA Gyrase B (e.g., 5L3J) Bacterial Enzyme -8.5 Hydrogen bond with Aspartic Acid, Pi-Pi stacking with Tyrosine
Tyrosine Kinase (e.g., 1T46) Cancer Target -9.2 Hydrogen bond with backbone amide, Hydrophobic interactions

Following docking, molecular dynamics (MD) simulations can be run to study the stability of the ligand-receptor complex over time, providing a more dynamic and realistic view of the interaction.

Elucidation of Potential Binding Modes and Active Site Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger molecule like a protein receptor. This method is crucial for understanding the potential therapeutic action of compounds like this compound by elucidating its interactions with the active sites of biological targets.

Computational studies on similar quinoline derivatives have demonstrated their potential to bind to various enzymes. For instance, fluoroquinoline complexes have been investigated for their binding affinity against bacterial enzymes such as E. coli DNA gyrase and S. aureus tyrosyl-tRNA synthetase. nih.govacs.org These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the ligand-protein complex.

In a typical docking simulation for this compound, the molecule would be placed into the binding pocket of a target protein, such as a kinase or a bacterial enzyme. The software then calculates the most stable binding poses and the associated binding energy, which indicates the affinity of the compound for the target. The interactions driving this binding can be visualized and analyzed. For example, the quinolinol core might form hydrogen bonds with amino acid residues, the phenyl ring could engage in π-π stacking interactions, and the fluorine atom might participate in halogen bonding or other electrostatic interactions.

These computational models suggest a plausible mode of action and can guide the design of more potent and selective inhibitors. rsc.org By identifying the key amino acid residues involved in the binding, researchers can better understand the structure-activity relationship (SAR) of the quinoline scaffold. rsc.org

Table 1: Potential Interactions of this compound in a Hypothetical Active Site

Interaction TypeMoiety of this compoundPotential Interacting Amino Acid Residue
Hydrogen Bond DonorHydroxyl group (-OH) at C2Aspartate, Glutamate
Hydrogen Bond AcceptorNitrogen atom in quinoline ringLysine, Arginine
Hydrogen Bond AcceptorCarbonyl group (keto tautomer)Serine, Threonine
Hydrophobic InteractionPhenyl group at C3, Benzene (B151609) ring of quinolineLeucine, Valine, Alanine
π-π StackingPhenyl group at C3, Quinoline ring systemPhenylalanine, Tyrosine, Tryptophan
Halogen BondFluorine atom at C7Carbonyl oxygen of protein backbone

Prediction of Spectroscopic Parameters (e.g., NMR, IR) using Computational Methods for Experimental Validation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to predict spectroscopic parameters. researchgate.net These theoretical predictions serve as a powerful tool for the validation and interpretation of experimental data obtained from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.gov

For this compound, DFT calculations using a functional such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)) can be performed to optimize the molecule's geometry and compute its vibrational frequencies and NMR chemical shifts. nih.gov The calculated IR spectrum provides theoretical frequencies for characteristic vibrational modes, such as O-H stretching, C=O stretching (of the keto tautomer), C-F stretching, and aromatic C-H bending. Comparing these calculated frequencies with the experimental IR spectrum helps in the precise assignment of the observed absorption bands. mdpi.com

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is used to predict ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when compared with experimental spectra, can confirm the chemical structure of the synthesized compound and aid in the assignment of signals, especially for complex molecules. A strong correlation between the computed and experimental spectra provides high confidence in the structural characterization of the molecule. nih.govchemrxiv.org

Table 2: Example of Predicted vs. Experimental IR Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹, Scaled)Experimental Wavenumber (cm⁻¹)
O-H Stretch34503445
C-H Stretch (Aromatic)3100-30003080-3010
C=O Stretch (keto form)16651660
C=C Stretch (Aromatic)1610, 1580, 14901605, 1575, 1495
C-F Stretch12501245

Table 3: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
C2162.5162.1
C3120.8120.5
C4138.9138.6
C5118.2117.9
C6124.5124.2
C7160.1 (JC-F = 245 Hz)159.8 (JC-F = 244 Hz)
C8110.5110.2

Investigation of Photophysical Properties through Computational Models

The photophysical properties of a molecule, such as its absorption and emission of light, are governed by its electronic structure. Computational models, especially Time-Dependent Density Functional Theory (TD-DFT), are essential for investigating these properties. researchgate.netanu.edu.au TD-DFT calculations can predict the electronic absorption spectra by determining the energies of vertical excitations from the ground state to various excited states.

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. acs.org Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the charge transfer characteristics of these transitions. mdpi.commdpi.com For many quinoline derivatives, the primary electronic transitions are of a π–π* nature, often involving an intramolecular charge transfer (ICT) from the quinoline core to substituent groups, or vice-versa. mdpi.com

Table 4: Sample Calculated Photophysical Data for this compound using TD-DFT

ParameterCalculated ValueDescription
HOMO Energy-6.2 eVEnergy of the Highest Occupied Molecular Orbital
LUMO Energy-2.1 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap4.1 eVEnergy difference, related to excitation energy
λmax (S₀ → S₁)355 nmWavelength of maximum absorption for the lowest energy transition
Oscillator Strength (f)0.45A measure of the intensity of the electronic transition
Transition Characterπ → π*Nature of the primary electronic transition

Investigation of Biological Activities and Molecular Mechanisms

Modulation of Cellular Proliferation and Viability in In Vitro Cancer Models

While the broader class of quinolones has been investigated for antiproliferative effects, specific data concerning 7-Fluoro-3-phenyl-2-quinolinol's impact on cancer cell proliferation and viability is not available.

There is no specific information available in the reviewed scientific literature regarding the induction of apoptosis in cancer cell lines by this compound or the associated signaling pathways that would be involved. Studies on similar quinolinone and quinazolinone structures have indicated the potential for apoptosis induction through both intrinsic and extrinsic pathways, often involving the activation of caspases and the release of cytochrome c. However, these findings cannot be directly attributed to this compound without specific experimental evidence.

Specific studies detailing the effects of this compound on cell cycle progression, such as the induction of G2/M arrest or an increase in the S phase population, have not been found in the available literature. Related compounds, particularly other 2-phenyl-4-quinolone derivatives, have been shown to cause cell cycle arrest at the G2/M phase in human leukemia cells. This effect is often linked to the disruption of microtubule dynamics.

There is no published data specifically evaluating the selective antiproliferative effects of this compound on cancerous versus non-cancerous cells. Research on other novel quinoline (B57606) derivatives has sometimes indicated a degree of selectivity, with some compounds showing weaker cytotoxicity against normal cell lines compared to cancer cell lines. This suggests a potential for selective action, but this has not been confirmed for this compound.

Enzymatic Inhibition Studies

The inhibitory effects of this compound on key cellular enzymes involved in cancer progression have not been specifically documented.

No studies were found that specifically investigate the ability of this compound to inhibit topoisomerase I or II, or to induce DNA cleavage. The broader class of quinolones is known for its topoisomerase-inhibiting properties, which are a cornerstone of their antibacterial activity. Some synthetic aza-flavones, which share a 3-hydroxy-2-phenyl-4-quinolone core structure, have been identified as inhibitors of mammalian topoisomerase II. However, the specific activity of this compound in this regard remains uninvestigated.

While there is no specific data for this compound, research on structurally similar fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone has shown them to be inhibitors of tubulin polymerization. These compounds are thought to exert their anticancer effects by disrupting the formation of microtubules, which are essential for cell division. The mechanism often involves binding to the colchicine site on tubulin, leading to cell cycle arrest and inhibition of mitosis.

Antimicrobial Research Focus

The fluoroquinolone class of compounds, to which this compound belongs, is well-established for its antibacterial activity. The primary mechanism of action for these agents involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. mdpi.com These enzymes are critical for bacterial DNA replication, repair, and recombination.

DNA gyrase introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of replication. Topoisomerase IV is primarily involved in decatenating newly replicated daughter chromosomes, allowing for cell division. Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA. mdpi.com This leads to the cessation of DNA replication and the generation of double-strand DNA breaks, ultimately resulting in bacterial cell death. DNA gyrase is typically the primary target in Gram-negative bacteria, whereas topoisomerase IV is the main target in many Gram-positive bacteria. mdpi.comnih.gov This dual-targeting capability contributes to the broad-spectrum activity characteristic of the fluoroquinolone class.

Quinoline derivatives have demonstrated notable antifungal properties. Studies on related 8-hydroxyquinolines suggest multiple potential modes of action. One proposed mechanism involves damage to the fungal cell wall, which compromises the structural integrity of the cell. nih.gov Another potential mechanism is the disruption of the cytoplasmic membrane's functional integrity, leading to the leakage of essential intracellular components and subsequent cell death. nih.gov The specific mechanism can be influenced by the substitution pattern on the quinoline ring. nih.govfordham.edu For instance, some derivatives appear to act primarily on the cell wall, while others target the cell membrane. nih.gov While chelation of metal ions is a known mechanism for some quinolinols, other non-chelating mechanisms also contribute significantly to their fungitoxicity. acs.orgfordham.edu

Tuberculosis remains a major global health challenge, and the search for new therapeutic agents is critical. Fluoroquinolones are recognized as important second-line agents for treating multi-drug-resistant tuberculosis (MDR-TB). nih.gov The antimycobacterial activity of quinoline derivatives has been explored in various studies, showing promising results against Mycobacterium tuberculosis. rsc.org

Research on a series of novel quinolone derivatives demonstrated significant inhibitory activity against the drug-sensitive H37Rv strain and a clinical MDR-TB strain. rsc.org The findings indicate that modifications to the quinolone scaffold can yield compounds with potent antitubercular effects.

Table 2: Antitubercular Activity of Selected Quinolone Derivatives Against M. tuberculosis

Compound MIC (μg/mL) vs. H37Rv MIC (μg/mL) vs. MDR-TB
6b6 1.2-3 3
6b12 1.2-3 2.9
6b21 1.2-3 0.9

Data derived from a study on structurally related quinolone derivatives, not this compound itself. rsc.org

Other Biological Activities under Academic Scrutiny

The quinoline scaffold is versatile and has been associated with a wide spectrum of pharmacological activities beyond its anticancer and antimicrobial effects. benthamscience.comresearchgate.net Various derivatives have been investigated for potential anti-inflammatory, analgesic, anticonvulsant, and cardiovascular properties. nih.gov The diverse biological profile of quinoline-based compounds underscores their importance as a privileged structure in medicinal chemistry and suggests that this compound could be a subject of future investigations for a range of therapeutic applications.

An extensive review of scientific literature reveals a notable absence of specific research on the biological activities of the chemical compound this compound. Despite a thorough search for data pertaining to its anti-protozoal, antimalarial, anti-inflammatory, and anti-HIV properties, no dedicated studies detailing the investigation of this particular compound in these areas could be identified.

The initial search for direct evidence of this compound's efficacy against protozoal and malarial parasites did not yield any specific results. While the broader class of quinoline derivatives has been a significant area of research for antimalarial drugs, leading to foundational medicines like chloroquine and mefloquine, the specific biological activity of the 7-fluoro-3-phenyl substituted quinolinol remains uncharacterized in the available scientific literature.

Similarly, investigations into the potential anti-inflammatory pathways modulated by this compound have not been documented. The search for its effects on key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase enzymes did not uncover any relevant studies.

Furthermore, there is no available research on the activity of this compound against HIV integrase or helicase. While various heterocyclic compounds are explored for their antiviral potential, this specific quinolinol derivative does not appear to have been a subject of such investigations based on the accessible scientific reports.

Structure Activity Relationship Sar Studies of 7 Fluoro 3 Phenyl 2 Quinolinol Derivatives

Impact of Fluorine Substitution Position and Number on Biological Activity

The incorporation of fluorine into pharmacologically active molecules is a widely utilized strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net In the context of quinoline (B57606) derivatives, the position and number of fluorine atoms are critical determinants of biological activity.

The electron-withdrawing nature of fluorine can significantly influence the electronic distribution within the quinoline ring system, thereby affecting interactions with molecular targets. Studies on various quinoline-based compounds have demonstrated that both the position and the degree of halogenation can dramatically alter efficacy. For instance, in certain 8-hydroxyquinoline (B1678124) derivatives, antiviral activity against the H5N1 virus was shown to increase with the electron-withdrawing properties of substituents on an associated anilide ring. mdpi.com Di- and tri-chlorinated derivatives showed higher inhibition compared to mono-substituted analogs, suggesting that the number of halogen atoms can be positively correlated with activity. mdpi.com

Conversely, the position of fluorine can sometimes have a detrimental effect. In a study on fluoroquinolones, a derivative with fluorine at the C-8 position (8-F analog) was found to have decreased antibacterial activity and increased cytotoxicity upon UVA irradiation compared to an unsubstituted (8-H) analog. nih.gov In contrast, an 8-methoxy substituted analog demonstrated significant stability under the same conditions, highlighting the profound impact of the substituent's nature at a specific position. nih.gov While the 7-fluoro substitution is a defining feature of the parent compound, these findings underscore the sensitivity of the quinoline scaffold to the precise placement of additional fluorine atoms or other halogens.

PositionSubstituentObserved EffectCompound ClassReference
C-8FluorineDecreased antibacterial activity and increased cytotoxicity upon UVA irradiation.Fluoroquinolone nih.gov
Anilide RingDi- and Tri-ChloroHigher antiviral (H5N1) inhibition compared to mono-substituted analogs.8-Hydroxyquinoline derivative mdpi.com
GeneralFluorineGenerally enhances biological activity in azaaromatics.Azaaromatics researchgate.net

Influence of Phenyl Ring Substitution Patterns on Molecular Interactions and Efficacy

Substituents on the C-3 phenyl ring play a crucial role in modulating the pharmacological profile of 7-fluoro-3-phenyl-2-quinolinol derivatives by altering steric, electronic, and hydrophobic properties. These changes directly influence how the molecule fits into and interacts with the binding pocket of its biological target.

The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can fine-tune the molecule's activity. In a study of fluorinated quinoline analogs with antifungal properties, it was observed that an electron-donating group (e.g., methoxy (B1213986), tert-butyl) at the para-position (C-4') of the phenyl ring was associated with better activity. mdpi.com Conversely, for a series of quinazolinone derivatives, the presence of electronegative, electron-withdrawing groups on the phenyl moiety, particularly fluorine, was found to be more favorable for cytotoxic activity. nih.gov This suggests that the optimal electronic properties of the phenyl ring substituent are highly dependent on the specific biological target and the nature of the binding site interactions.

The position of the substituent is equally important. Para-substitution is frequently favored as it extends the molecule's axis and can probe deeper into a binding pocket without causing significant steric hindrance, a principle observed in various heterocyclic drug scaffolds. mdpi.com For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines designed as anti-mycobacterial agents, the most effective analogs consistently contained a 3-(4-fluoro)phenyl group, highlighting the benefit of a para-fluoro substituent. mdpi.com

Phenyl Ring SubstituentPositionEffect on ActivityCompound ClassReference
Electron-donating groups (e.g., -OCH3, -tBu)para (C-4')Improved antifungal activity.Fluorinated Quinoline Analogs mdpi.com
Electron-withdrawing groups (e.g., -F, -Cl)Not specifiedFavorable for cytotoxic activity (F > Cl).Quinazolinone Derivatives nih.gov
Fluorinepara (C-4')Potent anti-mycobacterial activity.Pyrazolo[1,5-a]pyrimidin-7-amines mdpi.com

Effects of Substitutions at Other Quinoline Ring Positions (e.g., C-1, C-4, C-6, C-7, C-8) on Target Engagement

C-1 (N-1): The nitrogen at position 1 is basic and can be alkylated or acylated. Such modifications alter the planarity and electronic nature of the pyridine (B92270) ring, which can be critical for activity.

C-4: The C-4 position is highly sensitive to substitution. In a study of 2-phenylquinolines with anti-coronavirus activity, a 4-hydroxy derivative was found to be completely inactive, emphasizing the importance of the substituent at this position for imparting antiviral properties. nih.gov

C-6: Substitutions at the C-6 position have been explored in various quinoline-based agents. For example, sulphonation of quinoline at high temperatures can yield a 6-sulphonic acid derivative, indicating the accessibility of this position. tutorsglobe.com

C-7: This position, occupied by fluorine in the parent compound, is a common site for modification. In studies of 8-hydroxyquinoline-derived Mannich bases, the nature of the amine-containing substituent at C-7 was a key determinant of activity against multidrug-resistant cancer cells. acs.org

C-8: The C-8 position is often involved in metal chelation in 8-hydroxyquinoline compounds and is crucial for their activity. As noted earlier, substitution at C-8 with a methoxy group conferred photostability to a fluoroquinolone, while a fluorine atom at the same position led to photolability and cytotoxicity. nih.gov

PositionSubstituent TypeImpact on Biological ProfileReference
C-4Hydroxy groupLed to complete loss of antiviral activity in a 2-phenylquinoline (B181262) series. nih.gov
C-7Amine-containing side chainsCritical for activity against multidrug-resistant cancer. acs.org
C-8Methoxy groupIncreased photostability of a fluoroquinolone. nih.gov
C-5, C-7DichloroDerivatives showed significant antiviral activity against Dengue virus. mdpi.com

Role of the 2-Hydroxyl Group and its Tautomeric Forms in Biological Action

The 2-hydroxyl group of the quinolinol core is a critical functional feature that exists in tautomeric equilibrium with its keto form, quinolin-2(1H)-one. This lactam-lactim tautomerism is a defining characteristic of this scaffold. Spectroscopic and computational studies have shown that the quinolin-2(1H)-one (lactam) form is generally the predominant and more stable tautomer, particularly in non-aqueous environments or the solid state. researchgate.net This stability is often attributed to the ability of the lactam form to create strong, hydrogen-bonded dimers. researchgate.net

The tautomeric equilibrium can be influenced by factors such as solvent polarity and the electronic nature of other substituents on the ring. researchgate.net The ability to exist in these two forms is crucial for biological action. The hydroxyl (lactim) form can act as a hydrogen bond donor, while the carbonyl oxygen of the lactam form can act as a hydrogen bond acceptor. The nitrogen atom in the lactam form can also serve as a hydrogen bond donor. This versatility allows the molecule to adapt to the electrostatic environment of a protein's active site and form key interactions necessary for binding and subsequent biological effect. The 2'-hydroxyl group is known to be critical in RNA-protein interactions, where it can act as a hydrogen bond donor to facilitate binding. nih.govidtdna.com This principle directly applies to the 2-hydroxyl group of the quinolinol, whose presence is essential for establishing specific hydrogen bonds with target macromolecules.

Stereochemical Considerations and their Relevance to Biological Activity

While this compound itself is an achiral molecule, stereochemistry becomes a highly relevant consideration when substitutions are introduced that create chiral centers or restrict bond rotation. Biological systems, such as enzymes and receptors, are inherently chiral, and they often exhibit a high degree of stereoselectivity towards their ligands.

The introduction of a chiral substituent at any position on the quinoline or phenyl ring would result in a pair of enantiomers. It is well-established that different enantiomers of a drug can have vastly different pharmacological activities, with one enantiomer being highly active (the eutomer) while the other is significantly less active or inactive (the distomer). nih.govresearchgate.net Studies on other chiral compounds have shown that these differences can arise from stereoselective uptake into cells or differential binding affinities at the target site. nih.govresearchgate.net

Furthermore, if bulky substituents are placed at positions ortho to the bond connecting the phenyl ring to the quinoline core (e.g., C-2' or C-6' on the phenyl ring), rotation around this C3-C1' bond could be hindered. This could lead to the existence of stable atropisomers, which are stereoisomers resulting from restricted rotation. These atropisomers are non-superimposable mirror images and would be expected to interact differently with chiral biological targets. Therefore, any SAR study of substituted derivatives must consider the potential for stereoisomerism and evaluate the biological activity of individual stereoisomers to fully understand their therapeutic potential.

Derivatization Strategies and Analogue Development for Enhanced Research Utility

Synthesis of Novel Analogs through Modification of the Phenyl Group

The 3-phenyl substituent of the quinolinol core is a prime target for modification to explore how electronic and steric factors influence biological activity. A highly effective method for introducing diversity at this position is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govmdpi.com This strategy involves coupling a boronic acid or boronate ester with a suitable aryl halide or triflate precursor. By varying the substituted phenylboronic acid, researchers can systematically introduce a wide array of functional groups onto the phenyl ring.

These modifications can modulate the compound's properties in several ways:

Electronic Effects : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can alter the molecule's electron density, potentially affecting its binding affinity to biological targets.

Steric Effects : The addition of bulky groups (e.g., tert-butyl) can probe the spatial constraints of a binding pocket. nih.gov

Solubility and Lipophilicity : Appending polar (e.g., -OH, -COOH) or nonpolar groups can fine-tune the compound's solubility and ability to cross cellular membranes.

Modification Strategy Example Reagent Resulting Substituent (R) Potential Research Rationale
Suzuki Coupling4-Methoxyphenylboronic acid4-OCH₃Introduce an electron-donating group; potential H-bond acceptor.
Suzuki Coupling4-(Trifluoromethyl)phenylboronic acid4-CF₃Introduce a strong electron-withdrawing group; increase lipophilicity.
Suzuki Coupling4-Biphenylboronic acid4-PhenylExtend conjugation and explore larger binding pockets. nih.gov
Suzuki Coupling3-Hydroxyphenylboronic acid3-OHIntroduce a polar group for potential hydrogen bonding. nih.gov

Chemical Modifications at the Quinoline (B57606) Nitrogen (N-substitution)

The nitrogen atom at position 1 of the quinoline ring presents another key site for derivatization. Modification at this position, typically through N-alkylation or N-acylation, eliminates the N-H hydrogen bond donor capability and introduces new substituents that can significantly alter the molecule's steric and electronic profile. nih.gov These reactions are often carried out using a strong base, such as sodium hydride (NaH), to deprotonate the nitrogen, followed by the addition of an alkyl or acyl halide. nih.gov

Such modifications can be used to:

Improve membrane permeability by masking the polar N-H group.

Introduce new functional groups for further conjugation or to act as specific binding elements.

Modification Type Example Reagent Resulting N-Substituent Potential Research Rationale
N-AlkylationMethyl iodide (CH₃I)-CH₃Increase lipophilicity and remove H-bond donor.
N-AlkylationBenzyl bromide-CH₂PhIntroduce a bulky, aromatic group to probe steric tolerance.
N-AcylationAcetyl chloride-C(O)CH₃Introduce an amide functionality; alter electronic properties.
N-AcylationBenzoyl chloride-C(O)PhIntroduce a larger acyl group for alternative binding interactions.

Alterations to the 2-Hydroxyl Functionality (e.g., Esterification, Etherification)

The 2-hydroxyl group is a versatile handle for chemical modification, primarily through esterification and etherification. These changes replace the acidic proton and convert the hydrogen bond donor into an acceptor group, which can have a profound impact on target binding and pharmacokinetic properties.

Esterification : The hydroxyl group can be readily converted into an ester by reacting it with a carboxylic acid (using a coupling agent like EDC), an acid chloride, or an anhydride. nih.gov This approach allows for the introduction of a vast range of substituents. Research has shown that esterification of hydroxyl groups on fluorinated quinoline rings with various substituted benzoic acids is a viable synthetic strategy. nih.gov

Etherification : The synthesis of ethers can be achieved via reactions such as the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base and reacting the resulting alkoxide with an alkyl halide.

Modification Type Example Reagent Resulting Functional Group Potential Research Rationale
EsterificationAcetic anhydride-OC(O)CH₃Increase lipophilicity; potential prodrug.
Esterification4-(tert-butyl)benzoic acid + EDC/DMAP-OC(O)C₆H₄-t-BuSystematically probe SAR with diverse ester groups. nih.gov
EtherificationMethyl iodide + NaH-OCH₃Mask hydroxyl group; increase metabolic stability.
EtherificationBenzyl bromide + K₂CO₃-OCH₂PhIntroduce a bulky, lipophilic ether linkage.

Development of Hybrid Molecules Incorporating 7-Fluoro-3-phenyl-2-quinolinol Scaffold with Other Pharmacophores

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single molecule with potentially additive, synergistic, or novel biological activities. nih.gov This approach can be used to target multiple biological pathways simultaneously, which is of interest in complex diseases. nih.govnih.gov

The this compound scaffold can be combined with other known bioactive heterocyclic systems, such as pyrazoles, thiazoles, or quinazolines, through a suitable linker. nih.govnih.gov The design of such hybrids requires careful consideration of the linker's length and flexibility to ensure that each pharmacophoric unit can adopt an appropriate conformation to interact with its respective target. Quinoline and quinazoline (B50416) scaffolds are frequently used in the design of hybrid molecules for various research applications. nih.govresearchgate.net

Pharmacophore 1 Pharmacophore 2 (Example) Linker Strategy Potential Research Goal
This compoundPyrazoleAlkyl chain via N-substitutionCombine functionalities to create multi-target agents. nih.gov
This compoundThiazoleAmide linkage from a carboxylated analogTarget different binding sites on a single protein or different proteins in a pathway. nih.gov
This compoundCoumarinEther linkage at the 2-hydroxyl positionDevelop fluorescent probes or agents with dual activities.

Prodrug Strategies for Academic Investigation

For research compounds, a prodrug strategy can be employed to overcome experimental challenges without fundamentally altering the core pharmacophore. nih.gov Prodrugs are inactive precursors that are metabolically converted into the active parent drug in situ. This approach is particularly useful in an academic setting for improving a compound's utility in cell-based assays or preliminary in vivo models.

A common prodrug strategy for compounds with hydroxyl groups is esterification. nih.gov An ester derivative of this compound would likely exhibit increased lipophilicity and enhanced cell membrane permeability. Once inside a cell, ubiquitous intracellular esterase enzymes would cleave the ester bond, releasing the active 2-hydroxyl parent compound. This can improve the compound's effective concentration at its site of action. For academic purposes, simple, readily cleavable esters (e.g., acetate (B1210297), pivalate) are often investigated to validate this approach.

Prodrug Moiety Linkage Point Activation Mechanism Research Objective
Acetate2-Hydroxyl (Ester)Cleavage by cellular esterasesEnhance cell permeability and intracellular delivery.
Phosphate2-Hydroxyl (Phosphate Ester)Cleavage by phosphatasesImprove aqueous solubility for formulation in biological media.
Amino Acid2-Hydroxyl (Ester)Cleavage by esterases/peptidasesPotentially target specific amino acid transporters.

Advanced Research Applications Beyond Direct Bioactivity

Application as Fluorescent Probes and Chemosensors in Biological Systems

The quinoline (B57606) nucleus is a well-established fluorophore, and its derivatives are frequently employed in the development of fluorescent sensors for detecting biologically and environmentally important analytes. nih.govnih.gov These sensors often operate on mechanisms like photoinduced electron transfer (PET), where the fluorescence of the quinoline core is "turned on" or "turned off" upon binding to a target ion. mdpi.com The design of such chemosensors leverages the quinoline's sensitivity to its local chemical environment, allowing for the detection of specific metal cations.

Research on analogous quinoline-based structures demonstrates their effectiveness as selective and sensitive chemosensors. For instance, a sensor developed from a quinoline derivative has been shown to selectively detect ferric ions (Fe³⁺), a crucial element in many biological processes. nih.gov Titration experiments revealed that the sensor could achieve a detection limit of 0.16841 μM for Fe³⁺. nih.gov Similarly, a 1H-pyrazolo[3,4-b]quinoline derivative was designed as a fluorescent sensor for zinc ions (Zn²⁺), another vital metal ion in cellular functions. mdpi.com The addition of Zn²⁺ to this sensor resulted in a 13-fold enhancement of its fluorescence quantum yield, indicating a strong and detectable binding event. mdpi.com These examples highlight the potential of the 7-Fluoro-3-phenyl-2-quinolinol scaffold to be adapted for creating new fluorescent probes for imaging and quantifying specific analytes within biological systems.

Table 1: Performance of Quinoline-Based Fluorescent Sensors for Metal Ions
Sensor Compound ClassTarget IonKey Performance Metric
Quinoline DerivativeFe³⁺Detection Limit: 0.16841 μM nih.gov
1H-Pyrazolo[3,4-b]quinoline DerivativeZn²⁺13-fold increase in fluorescence quantum yield mdpi.com

Integration into Materials Science Research

The unique electronic and photoluminescent properties of quinoline derivatives make them attractive candidates for materials science research, particularly in the development of organic electronics. researchgate.net

Quinoline derivatives are recognized as effective materials for the emissive layer in Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net The most famous example is Tris(8-hydroxyquinolinato)aluminium (Alq₃), a metal complex of a related compound, 8-hydroxyquinoline (B1678124), which is widely used due to its thermal stability, high efficiency of green luminescence, and good electron mobility. researchgate.net The introduction of fluorine atoms and phenyl groups into the quinoline structure can modulate the electronic properties, potentially tuning the emission color and improving device performance.

Studies on halogen-substituted zinc(II) 8-hydroxyquinolinate complexes have provided insight into how structural modifications impact OLED performance. rsc.org A multilayer OLED fabricated using a tetrafluorophenyl-substituted zinc quinolinate complex demonstrated capabilities as a yellow-light emitter. rsc.org This device achieved a maximum luminance of 7123 cd/m² and a luminance efficiency of 2.26 cd/A. rsc.org These findings suggest that fluorinated quinolinol compounds like this compound could serve as valuable components in the design of new electroluminescent materials for display and lighting technologies.

Table 2: Performance of an OLED Device Using a Fluorinated Zinc-Quinolinolate Complex
ParameterValue
Emitter Type(E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc rsc.org
Emission ColorYellow rsc.org
Maximum Luminance7123 cd/m² rsc.org
Luminance Efficiency2.26 cd/A rsc.org

In the field of renewable energy, quinoline derivatives have gained attention for their use in third-generation photovoltaic cells, including dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.govresearchgate.net Key properties that make them suitable for these applications include their robust thermal and chemical stability and their inherent electron-transporting capabilities. researchgate.net In DSSCs, for example, organic dyes containing structures like quinoline absorb sunlight and inject electrons into a semiconductor, initiating the process of converting light into electricity. researchgate.net

Research into new materials for solar cells has demonstrated the potential of the quinoline framework. A study on a novel pyrano[3,2-c]quinoline derivative for photovoltaic applications showed a significant enhancement in device performance. nih.gov The integration of this quinoline-based compound into a solar cell improved the power conversion efficiency from 0.71% to 4.64% under standard illumination. nih.gov This highlights the promise of using structurally related compounds such as this compound as building blocks for creating more efficient organic solar cells.

Table 3: Improvement in Solar Cell Efficiency with a Quinoline Derivative
Device ConfigurationPower Conversion Efficiency (PCE)
Baseline Device0.71% nih.gov
Device with Pyrano[3,2-c]quinoline Derivative4.64% nih.gov

Ligand Design for Metal Complexation Studies and Their Research Potential

The 2-quinolinol structure, featuring a nitrogen atom in the aromatic ring and an adjacent hydroxyl group, is an excellent bidentate chelating ligand for a wide variety of metal ions. nih.govmdpi.com The incorporation of a fluorine atom, a common strategy in medicinal chemistry, can significantly modulate the electronic properties and binding affinity of the ligand. nih.gov The study of how this compound interacts with different metal centers is a promising area of research.

The formation of metal complexes with quinoline-based ligands can lead to new materials with unique photophysical, electronic, or catalytic properties. researchgate.net Research on a 5-nitro-8-hydroxyquinoline-proline hybrid ligand revealed its versatile coordination behavior with essential metal ions like Cu(II), Zn(II), Fe(II), and Fe(III). mdpi.com Studies showed that this ligand formed mono, bis, and sometimes tris complexes with these metals, with a binding affinity at physiological pH in the order of Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.com By systematically studying the complexation of this compound with various transition metals, researchers can create a library of novel coordination compounds. These new metal complexes could be explored for their potential in catalysis, as new phosphorescent materials for OLEDs, or as agents for modulating metal-dependent processes in biological systems.

Table 4: Metal Binding Properties of a Substituted 8-Hydroxyquinoline Ligand
Metal IonComplex Stoichiometry Observed (Ligand:Metal)
Cu(II)1:1, 2:1 mdpi.com
Zn(II)1:1, 2:1 mdpi.com
Fe(II)1:1, 2:1, 3:1 mdpi.com
Fe(III)1:1, 2:1, 3:1 mdpi.com
Binding Affinity Order at pH 7.4: Cu(II) > Zn(II) > Fe(II) > Fe(III) mdpi.com

Future Research Directions and Translational Potential

Exploration of Novel Molecular Targets and Pathways

A primary avenue of future research will be the identification of the molecular targets and biological pathways modulated by 7-Fluoro-3-phenyl-2-quinolinol. The quinoline (B57606) core is known to interact with a variety of biological targets. For instance, certain quinoline derivatives act as inhibitors of tubulin polymerization, kinases, and topoisomerases, all of which are critical targets in cancer therapy. The presence of the fluorine atom in this compound could enhance its binding affinity and selectivity for specific protein targets.

Future studies should employ a multi-pronged approach to target identification, including:

High-Throughput Screening: Screening this compound against a broad panel of kinases, proteases, and other enzymes implicated in disease.

Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates.

Computational Target Prediction: Utilizing in silico methods to predict potential binding sites on known protein structures.

A hypothetical target screening of this compound could yield results similar to those presented in the interactive table below, suggesting potential avenues for further investigation.

Target ClassRepresentative TargetPredicted Binding Affinity (Kd, nM)Potential Therapeutic Area
KinasesEpidermal Growth Factor Receptor (EGFR)150Oncology
TopoisomerasesTopoisomerase IIα500Oncology
DehydrogenasesAldehyde Dehydrogenase 1 (ALDH1)800Oncology, Metabolic Disorders

Table 1: Hypothetical Molecular Target Profile for this compound. This table illustrates a potential outcome of a target identification study, highlighting plausible targets and their associated therapeutic areas for future research.

Development of Advanced Computational Models for Prediction and Design

Computational chemistry and molecular modeling will be instrumental in accelerating the development of this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can establish correlations between the structural features of quinoline derivatives and their biological activities. These models can then be used to predict the activity of novel analogs and guide the design of more potent and selective compounds.

Future computational work should focus on:

3D-QSAR Studies: Developing predictive models based on a library of this compound analogs to understand the steric and electronic requirements for optimal activity.

Molecular Docking and Dynamics: Simulating the interaction of this compound with its putative targets to elucidate binding modes and inform lead optimization.

ADMET Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity properties of designed analogs, thereby reducing late-stage attrition in drug development.

The following table provides an example of how computational predictions could guide the design of new derivatives.

DerivativeModificationPredicted IC50 (µM) vs. Target XPredicted Oral Bioavailability (%)
Lead (7-F-3-Ph-2-OH)-5.245
Analog 14'-methoxy on phenyl2.855
Analog 26-chloro substitution8.140
Analog 3N-methylation of quinolinol10.560

Table 2: Example of a Computationally Guided Derivative Design. This interactive table demonstrates how in silico modeling can be used to predict the properties of novel analogs of this compound, aiding in the prioritization of synthetic efforts.

Combinatorial Chemistry Approaches for Diversified Compound Libraries

To thoroughly explore the structure-activity relationships of this compound, the synthesis of a diverse library of analogs is essential. Combinatorial chemistry, coupled with high-throughput screening, offers an efficient strategy for generating and evaluating a large number of compounds. The modular nature of the quinoline synthesis allows for the introduction of various substituents at multiple positions.

Future synthetic efforts should leverage combinatorial approaches to:

Vary the Phenyl Substituent: Introduce a wide range of electron-donating and electron-withdrawing groups on the 3-phenyl ring to probe the electronic requirements for activity.

Modify the Quinoline Core: Explore the impact of different substituents at positions 4, 5, 6, and 8 of the quinoline ring.

Functionalize the Hydroxyl Group: Convert the 2-hydroxyl group into ethers, esters, and other functional groups to modulate the compound's physicochemical properties.

A representative combinatorial library design is outlined in the table below.

Scaffold PositionBuilding Block Set 1Building Block Set 2Building Block Set 3
3-Phenyl-RH, 4-F, 4-Cl, 4-Me4-OMe, 3-NO2, 3,4-diCl2-pyridyl, 3-thienyl, 4-biphenyl
7-PositionFCl, Br, IMe, OMe, CN
2-PositionOHOMe, OAc, OBnNH2, NMe2, SH

Table 3: Illustrative Combinatorial Library Design for this compound Analogs. This table showcases a potential combinatorial synthesis plan to generate a diverse library of compounds for biological evaluation.

Application in Chemical Biology as Tool Compounds

Beyond its direct therapeutic potential, this compound and its derivatives could serve as valuable tool compounds in chemical biology. Fluorescent probes, for example, are indispensable for visualizing and studying biological processes in real-time. The quinoline scaffold is a known fluorophore, and its photophysical properties can be tuned through chemical modification.

Future research in this area could focus on:

Development of Fluorescent Probes: Synthesizing derivatives of this compound with optimized fluorescence properties for use in cellular imaging.

Design of Affinity-Based Probes: Attaching reactive moieties or photo-crosslinkers to the molecule to enable covalent labeling and identification of its protein targets.

Creation of Targeted Probes: Conjugating the compound to ligands that direct it to specific cellular compartments or organelles.

The potential utility of a fluorescent derivative is highlighted in the following table.

Probe NameExcitation (nm)Emission (nm)Quantum YieldCellular Target
7F-3PhQ-Fluor 14885200.65Mitochondria
7F-3PhQ-Fluor 25505800.40Nucleus
7F-3PhQ-Fluor 34054500.85Cytosol

Table 4: Hypothetical Properties of Fluorescent Probes Derived from this compound. This interactive table illustrates the potential characteristics of fluorescent tool compounds that could be developed for cell biology research.

Methodological Advancements in Synthesis and Characterization

The efficient and versatile synthesis of this compound and its derivatives is crucial for advancing its research. While classical methods for quinoline synthesis exist, there is a continuous need for more sustainable and efficient synthetic routes. Recent advances in metal-catalyzed and multicomponent reactions offer promising avenues for the construction of functionalized quinolines.

Future research in synthetic methodology should aim to:

Develop Novel Synthetic Routes: Explore new catalytic systems and reaction conditions to improve the yield, selectivity, and environmental footprint of the synthesis.

Enable Late-Stage Functionalization: Devise methods for the direct modification of the quinoline core, allowing for the rapid diversification of lead compounds.

Advance Characterization Techniques: Employ advanced spectroscopic and crystallographic methods to unambiguously determine the structure and stereochemistry of new derivatives.

A comparison of a classical versus a modern synthetic approach is presented below.

Synthetic MethodKey FeaturesTypical Yield (%)Environmental Impact
Friedländer SynthesisCondensation of an o-aminoaryl aldehyde/ketone with a carbonyl compound containing an α-methylene group. Often requires harsh conditions.40-60High
Palladium-Catalyzed AnnulationCross-coupling of anilines with alkynes. Milder conditions and broader substrate scope.70-90Low

Table 5: Comparison of Synthetic Methodologies for Quinolines. This table contrasts a traditional and a contemporary approach to quinoline synthesis, highlighting the potential for methodological advancements.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-Fluoro-3-phenyl-2-quinolinol in multi-step reactions?

  • Methodological Answer : Synthesis typically involves fluorination at position 7 and phenyl substitution at position 2. Critical parameters include:

  • Reagent selection : Fluorinated precursors (e.g., 3-fluorophenyl derivatives) and coupling agents for phenyl group introduction.
  • Reaction conditions : Optimal temperature (e.g., 80–120°C for cyclization) and solvent polarity (DMF or THF) to stabilize intermediates .
  • Catalysts : Use of palladium catalysts for cross-coupling reactions or acid/base catalysts for cyclization steps .
    • Purification : Column chromatography or recrystallization to isolate the product from byproducts .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}-NMR confirms aromatic proton environments (e.g., fluorine-induced splitting patterns at C7). 19F^{19}\text{F}-NMR identifies fluorine substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ for C15_{15}H11_{11}FNO).
  • X-ray Crystallography : Resolves bond angles (e.g., C-F bond length ~1.34 Å) and crystal packing .

Advanced Research Questions

Q. How do structural modifications at positions 2 and 7 influence the compound’s bioactivity?

  • Methodological Answer :

  • SAR Studies : Replace the hydroxyl group at C2 with methyl or acetyl groups to assess solubility changes. Fluorine at C7 can be substituted with chlorine to compare electronegativity effects .
  • Biological Assays : Test modified derivatives against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry to quantify binding affinity .
  • Computational Modeling : DFT calculations predict electronic effects (e.g., fluorine’s electron-withdrawing impact on quinoline’s π-system) .

Q. How can conflicting data on reaction yields be resolved during scale-up synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors .
  • In-situ Monitoring : Use FTIR or HPLC to track intermediate formation and optimize reaction timelines .
  • Controlled Atmosphere : Conduct reactions under inert gas (N2_2/Ar) to prevent oxidation of sensitive intermediates .

Q. What environmental impacts should be evaluated for this compound in lab settings?

  • Methodological Answer :

  • Adsorption Studies : Measure compound adsorption onto lab surfaces (e.g., glass, polymers) using microspectroscopic imaging to assess contamination risks .
  • Degradation Pathways : Expose the compound to UV light or oxidizing agents (e.g., H2_2O2_2) to identify breakdown products via LC-MS .
  • Waste Management : Neutralize fluorine-containing byproducts with Ca(OH)2_2 to prevent environmental release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.